molecular formula C14H20N2O6S B3834122 6-{4-[(Methoxycarbonyl)amino]benzenesulfonamido}hexanoic acid

6-{4-[(Methoxycarbonyl)amino]benzenesulfonamido}hexanoic acid

Cat. No.: B3834122
M. Wt: 344.39 g/mol
InChI Key: YBUBHUGTMIDOEB-UHFFFAOYSA-N
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Description

6-{4-[(Methoxycarbonyl)amino]benzenesulfonamido}hexanoic acid is a complex organic compound that features a benzenesulfonamide group attached to a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(Methoxycarbonyl)amino]benzenesulfonamido}hexanoic acid typically involves multiple steps, starting with the preparation of the benzenesulfonamide intermediate. This intermediate is then reacted with hexanoic acid under specific conditions to form the final product. Common reagents used in these reactions include methoxycarbonyl chloride and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(Methoxycarbonyl)amino]benzenesulfonamido}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

6-{4-[(Methoxycarbonyl)amino]benzenesulfonamido}hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[(Methoxycarbonyl)amino]benzenesulfonamido}hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(Methoxycarbonyl)amino]benzenesulfonamido}hexanoic acid is unique due to the combination of the benzenesulfonamide group and the hexanoic acid chain, which imparts specific chemical and biological properties.

Properties

IUPAC Name

6-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-22-14(19)16-11-6-8-12(9-7-11)23(20,21)15-10-4-2-3-5-13(17)18/h6-9,15H,2-5,10H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUBHUGTMIDOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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